molecular formula C7H6BrF3N2O B172668 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine CAS No. 156425-07-9

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Cat. No. B172668
M. Wt: 271.03 g/mol
InChI Key: KGYPCBHVYVIFFM-UHFFFAOYSA-N
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Description

“4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine” is an organic compound that contains a phenyl ring substituted with bromo, trifluoromethoxy, and two amino groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, trifluoromethoxy, and amino groups onto the phenyl ring. This could potentially be achieved through nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with the bromo, trifluoromethoxy, and amino groups attached at the 4, 5, and 1,2 positions respectively .


Chemical Reactions Analysis

As an aromatic amine, this compound could participate in various chemical reactions. For instance, it could act as a nucleophile in substitution reactions or as a base in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amino groups could make it a base, while the bromo and trifluoromethoxy groups could make it more reactive .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. Synthesis of Antidepressant Molecules

  • Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
  • Methods of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

3. Protodeboronation of Alkyl Boronic Esters

  • Application Summary: This research reports the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

4. Synthesis of Antidepressant Molecules

  • Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
  • Methods of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

5. Protodeboronation of Alkyl Boronic Esters

  • Application Summary: This research reports the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

6. Synthesis of Antidepressant Molecules

  • Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
  • Methods of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to explore its reactivity, potential applications, and toxicity .

properties

IUPAC Name

4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYPCBHVYVIFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650429
Record name 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

CAS RN

156425-07-9
Record name 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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